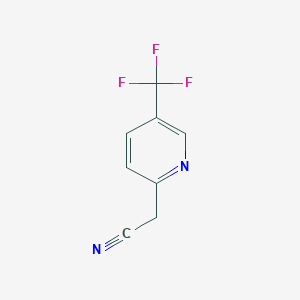

2-(5-(三氟甲基)吡啶-2-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile involves the creation of versatile intermediates that can be used to produce a variety of trifluoromethylated N-heterocycles. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and investigated for its reactions with 1,2- and 1,3-bisnucleophiles . This intermediate showcases the potential for creating complex molecules with trifluoromethyl groups, which are of significant interest in pharmaceutical and agrochemical industries due to their ability to enhance the biological activity of compounds.

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, they do offer insights into the structural characteristics of related compounds. For instance, the introduction of electron-donating substituents in certain pyridine derivatives leads to significant shifts in the absorption and fluorescence maxima, indicating changes in the electronic structure of the molecule . These findings suggest that the trifluoromethyl group in the target compound would likely have a pronounced effect on its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of trifluoromethylated pyridines is a subject of interest due to their potential applications. The synthesis process of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine demonstrates the use of acetonitrile as a solvent and highlights the importance of reaction conditions, such as temperature and material ratios, in achieving high yields and purity . This study provides a case example of how trifluoromethylated pyridines can be synthesized with high efficiency, which is relevant for the synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated pyridines are influenced by the presence of the trifluoromethyl group. Although the papers do not directly discuss the properties of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, they do provide information on related compounds. For example, the photoprocesses study in acetonitrile suggests that the solvent can play a role in the behavior of such compounds under light irradiation. Additionally, the synthesis study indicates that the trifluoromethyl group can be stably incorporated into pyridine rings, which is likely to affect the compound's boiling point, solubility, and stability.

科学研究应用

Agrochemical Industry

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, such as 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Methods of Application : The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Agrochemical Industry

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, such as 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Methods of Application : The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmaceutical Industry

- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Methods of Application : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Novel Compounds

- Summary of Application : This compound can be used as a building block in the synthesis of novel organic compounds .

- Methods of Application : The specific methods of application would depend on the target compound being synthesized. Generally, it would involve various organic reactions such as nucleophilic substitutions or additions .

- Results or Outcomes : The synthesis of novel compounds can lead to the discovery of new materials or drugs with unique properties .

Fungicidal Activity

- Summary of Application : Compounds containing the pyridine group, such as “2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile”, have been found to exhibit fungicidal activity .

- Methods of Application : These compounds can be applied to crops to protect them from fungal infections .

- Results or Outcomes : The use of these compounds can lead to improved crop yields and reduced losses due to fungal diseases .

安全和危害

未来方向

Trifluoromethylpyridine derivatives, such as 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of novel compounds with unique biological properties, like 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, is an important research topic .

属性

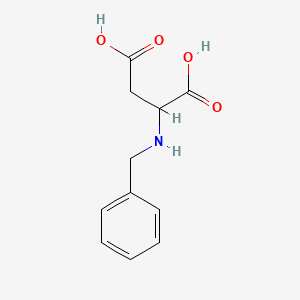

IUPAC Name |

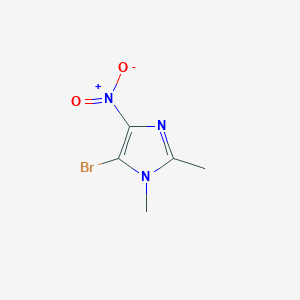

2-[5-(trifluoromethyl)pyridin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMNJBOEUBLOPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649593 |

Source

|

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile | |

CAS RN |

939793-18-7 |

Source

|

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)